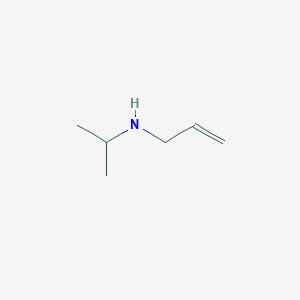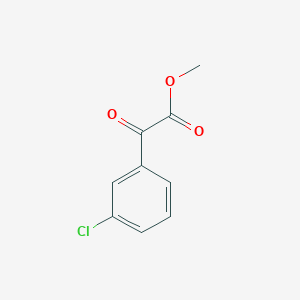
Methyl 2-(3-chlorophenyl)-2-oxoacetate
Vue d'ensemble
Description
“Methyl 2-(3-chlorophenyl)-2-oxoacetate” is a chemical compound. It is a derivative of the compound "methyl 2-(3-chlorophenyl)-2-cyanoacetate" . The compound is typically stored at a temperature of 4°C and is available in the form of a powder .
Synthesis Analysis
The synthesis of similar compounds often involves reactions of specific types of esters . For instance, the protodeboronation of alkyl boronic esters has been reported, which could potentially be relevant to the synthesis of "this compound" .Applications De Recherche Scientifique
Synthesis and Spectral Analysis
Methyl 2-(3-chlorophenyl)-2-oxoacetate derivatives have been utilized in the synthesis and spectral analysis of various compounds. For instance, the synthesis and characterization of 1,4,5-trisubstituted 1,2,3-triazoles using similar compounds have been explored. These triazoles were characterized by spectroscopic methods like FT-IR, NMR, and TOF-MS spectrometry. Density Functional Theory (DFT) calculations provided insights into the structural properties of these compounds, and their stability and reactivity were assessed through frontier molecular orbital analysis (Ahmed et al., 2016).
Crystal Structure Investigations
The crystal structures of certain derivatives of this compound have been studied, revealing information about molecular structures and stabilization through intermolecular hydrogen bonding interactions. These studies are crucial in understanding the molecular electrostatic potential and the electrophilic and nucleophilic sites of the molecules (Ahmed et al., 2020).
Synthesis of Radiolabeled Compounds
Carbon-14 labeled methyl 2-chloro-2-oxoacetate, a compound similar to this compound, has been synthesized as a convenient reagent for labeling organic molecules. This synthesis is particularly useful in the context of radiolabeled compounds for scientific research (Burrell et al., 2009).
Anticancer Activity
Derivatives of this compound have been synthesized with potential anticancer activity. These compounds have been tested for their ability to inhibit the proliferation of cancer cells, highlighting their significance in medicinal chemistry and cancer research (Rayes et al., 2019).
Polymerization and Material Science
In the field of material science, this compound derivatives have been used in the polymerization of cyclic monomers. This has implications for the development of new materials with specific properties (Moszner et al., 2003).
Synthesis of Novel Heterocyclic Compounds
The synthesis of novel heterocyclic compounds using this compound derivatives has been explored. These compounds have potential applications in various fields, including pharmaceuticals and agrochemicals (Bekircan et al., 2015).
Safety and Hazards
“Methyl 2-(3-chlorophenyl)-2-oxoacetate” may have similar safety and hazards to “Methyl 2-chlorophenylacetate”, which is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .
Propriétés
IUPAC Name |
methyl 2-(3-chlorophenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOQGKAPBBNIPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701293780 | |
| Record name | Methyl 3-chloro-α-oxobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701293780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34966-50-2 | |
| Record name | Methyl 3-chloro-α-oxobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34966-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-chloro-α-oxobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701293780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Propyl 4-[(2-bromoacetyl)amino]benzoate](/img/structure/B3131121.png)
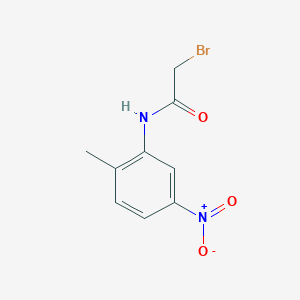
![N-[3-(Acetylamino)phenyl]-2-bromoacetamide](/img/structure/B3131127.png)
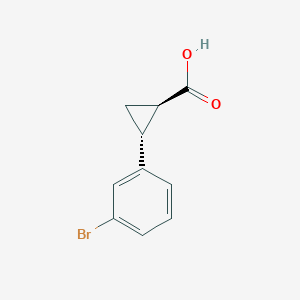
![4-Chloro-1-[7-(4-chloro-butyryl)-9H-fluoren-2-YL]-butan-1-one](/img/structure/B3131143.png)
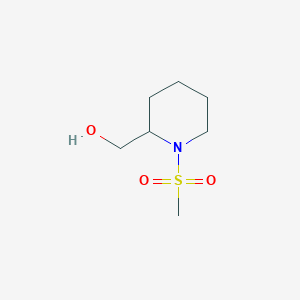
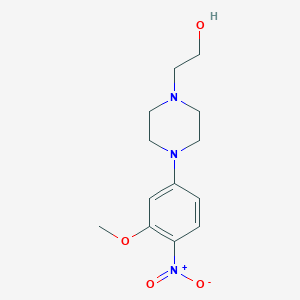
![2-({2-[(4-Methoxyphenyl)acetyl]hydrazino}carbonyl)benzoic acid](/img/structure/B3131185.png)




